molecular formula C23H31IO4 B13421385 21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione

21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione

Cat. No.: B13421385
M. Wt: 498.4 g/mol
InChI Key: FSCNQGWVBRCFHP-CHLONBQJSA-N
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Description

21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione is a synthetic steroid compound It is characterized by the presence of an acetyloxy group at the 21st position, an iodine atom at the 18th position, and a pregn-4-ene-3,20-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the pregn-4-ene structure to more oxidized forms.

    Reduction: Reduction of the carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiol compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione is unique due to the presence of the iodine atom at the 18th position, which can significantly influence its chemical reactivity and biological activity compared to other similar steroids.

Properties

Molecular Formula

C23H31IO4

Molecular Weight

498.4 g/mol

IUPAC Name

[2-[(10R,13R,17S)-13-(iodomethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H31IO4/c1-14(25)28-12-21(27)20-6-5-19-17-4-3-15-11-16(26)7-9-22(15,2)18(17)8-10-23(19,20)13-24/h11,17-20H,3-10,12-13H2,1-2H3/t17?,18?,19?,20-,22+,23-/m1/s1

InChI Key

FSCNQGWVBRCFHP-CHLONBQJSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)CI

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CI

Origin of Product

United States

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